molecular formula C19H17N3OS B4554935 1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea

1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea

Cat. No.: B4554935
M. Wt: 335.4 g/mol
InChI Key: HXWRRNFFOQYTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea is a useful research compound. Its molecular formula is C19H17N3OS and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(6-methyl-2-pyridinyl)-N'-(4-phenoxyphenyl)thiourea is 335.10923335 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemosensors for Environmental and Biological Analysis

Thioureas and their derivatives, due to their nucleophilic S- and N- sites, are effective in establishing hydrogen bonding, making them important chemosensors for detecting various environmental pollutants and biological analytes. They have been used in highly sensitive and selective fluorimetric and colorimetric chemosensors for the detection of anions and neutral analytes such as cyanide, acetate, fluoride, chlorine oxide, citrate ions, ATP, DCP, and Amlodipine in biological, environmental, and agricultural samples. This supports the design of organic fluorescent and colorimetric sensors for a broad range of applications (H. M. Al-Saidi & Sikandar Khan, 2022).

Radioprotection in Agricultural Applications

Specific disubstituted thioureas have shown radioprotective effects on pea (Pisum sativum L.) development. Experiments have demonstrated the potential of thioureas to reduce chromosomal aberrations, increase germination and survival rates, and enhance initial stem and root development in plants exposed to gamma rays. This suggests the utility of thioureas in mitigating radiation-induced damage in agricultural contexts (A. Mehandjiev, G. Kosturkova, G. Vassilev, & S. Noveva, 2002).

Coordination Chemistry for Medicinal Applications

Thiourea derivatives, when coordinated with selected metals like Cu, Ag, and Au, exhibit enhanced activities in pharmaceutical chemistry. These compounds, due to their coordination chemistry, are investigated for their potential in biological and medicinal applications, including as chemosensors for detecting anions and cations in environmental and biological samples. This underlines the significance of thiourea derivatives in developing new medicinal therapies and diagnostic tools (Ezzat Khan, Sikandar Khan, Zarif Gul, & M. Muhammad, 2020).

Environmental and Health Impact Studies

While not directly related to the specific compound , studies on the environmental and health impacts of related compounds highlight the importance of understanding the fate and effects of thioureas in ecosystems and human health. For instance, research on bisphenol A (BPA) and its alternatives reveals concerns about reproductive toxicity and endocrine disruption, suggesting that similar vigilance might be necessary for thioureas and their derivatives (Shalenie P. den Braver-Sewradj, R. van Spronsen, & E. Hessel, 2020).

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c1-14-6-5-9-18(20-14)22-19(24)21-15-10-12-17(13-11-15)23-16-7-3-2-4-8-16/h2-13H,1H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWRRNFFOQYTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-(6-Methylpyridin-2-yl)-3-(4-phenoxyphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.